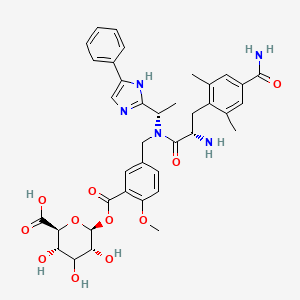

Eluxadoline-glucuronide

Description

Properties

Molecular Formula |

C38H43N5O11 |

|---|---|

Molecular Weight |

745.8 g/mol |

IUPAC Name |

(2S,3S,5R,6S)-6-[5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C38H43N5O11/c1-18-12-23(33(40)47)13-19(2)24(18)15-26(39)35(48)43(20(3)34-41-16-27(42-34)22-8-6-5-7-9-22)17-21-10-11-28(52-4)25(14-21)37(51)54-38-31(46)29(44)30(45)32(53-38)36(49)50/h5-14,16,20,26,29-32,38,44-46H,15,17,39H2,1-4H3,(H2,40,47)(H,41,42)(H,49,50)/t20-,26-,29?,30-,31+,32-,38-/m0/s1 |

InChI Key |

RPUCMARASNAOQJ-PVRKZBINSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O)[C@@H](C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eluxadoline-glucuronide involves the glucuronidation of eluxadoline. This process typically requires the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, usually around pH 7.4 .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Eluxadoline-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, reverting it back to eluxadoline. This reaction is catalyzed by beta-glucuronidase enzymes .

Common Reagents and Conditions

The hydrolysis reaction typically requires an aqueous solution with a slightly acidic to neutral pH, optimal for beta-glucuronidase activity. The major product of this reaction is eluxadoline .

Scientific Research Applications

Eluxadoline-glucuronide has several applications in scientific research:

Pharmacokinetics: It is used to study the metabolism and excretion of eluxadoline in the body.

Drug Development: Understanding the formation and breakdown of this compound helps in optimizing the dosing and efficacy of eluxadoline.

Toxicology: It is studied to assess the safety and potential side effects of eluxadoline.

Mechanism of Action

Eluxadoline-glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of eluxadoline. The parent compound, eluxadoline, exerts its effects by binding to mu-opioid, kappa-opioid, and delta-opioid receptors in the gastrointestinal tract, reducing bowel contractions and alleviating symptoms of IBS-D .

Comparison with Similar Compounds

Comparison with Similar Glucuronides

Structural and Functional Differences

Glucuronides vary in conjugation sites (e.g., phenolic, acyl, or ether linkages), influencing stability and biological activity:

This compound’s stability would depend on its conjugation site, likely favoring ether formation.

Pharmacokinetic and Clinical Relevance

Glucuronides serve as biomarkers or influence drug efficacy/toxicity:

Key Insight : While this compound is presumed inactive, reactive glucuronides (e.g., acyl forms) may contribute to toxicity, necessitating structural analysis during drug development .

Data Tables for Cross-Compound Analysis

Table 1: Molecular and Metabolic Properties

Table 2: Stability and Reactivity

| Compound | Half-Life (in vitro) | Reactivity Notes |

|---|---|---|

| Benzoyl glucuronide () | <24 hours | Acyl migration/hydrolysis |

| Acetaminophen-D-glucuronide () | >7 days | Stable at physiological pH |

Q & A

Q. How can in silico modeling predict this compound’s potential drug-drug interactions (DDIs) with UGT inhibitors/inducers?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) to simulate DDIs. Input parameters include UGT isoform-specific Ki values, fraction metabolized (fm), and inhibitor/inducer pharmacokinetics. Validate with static models (e.g., [I]/Ki >0.1 indicates high DDI risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.